An In-Depth Technical Guide to 3-Dechloro Sertraline Hydrochloride: Synthesis, Characterization, and Profile of a Key Sertraline Impurity
An In-Depth Technical Guide to 3-Dechloro Sertraline Hydrochloride: Synthesis, Characterization, and Profile of a Key Sertraline Impurity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Dechloro Sertraline Hydrochloride, a significant process-related impurity of the widely prescribed antidepressant, Sertraline. The document delves into the chemical and physical properties, synthesis, analytical characterization, and the putative pharmacological and toxicological profile of this compound. By synthesizing information from peer-reviewed literature and established chemical databases, this guide aims to serve as a critical resource for professionals engaged in the research, development, and quality control of Sertraline and its related substances. The causality behind experimental choices and the importance of impurity profiling in drug development are emphasized throughout.
Introduction: The Significance of Impurity Profiling in Sertraline Synthesis
Sertraline, chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, is a potent and selective serotonin reuptake inhibitor (SSRI) utilized in the management of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[1][2] The stringent regulatory requirements for pharmaceutical active ingredients necessitate a thorough understanding and control of any impurities that may arise during the manufacturing process.
3-Dechloro Sertraline Hydrochloride, or (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, is a process-related impurity of Sertraline.[3][4] It is structurally analogous to the parent compound but lacks the chlorine atom at the 3-position of the phenyl ring. The presence of this and other impurities can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, its synthesis as a reference standard, its analytical detection, and an understanding of its potential biological effects are of paramount importance for quality control and regulatory compliance in the pharmaceutical industry.[5]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3-Dechloro Sertraline Hydrochloride is essential for the development of analytical methods and for predicting its behavior in formulation and biological systems.
| Property | Value | Source |
| Chemical Name | (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | [3][6] |
| Synonyms | Sertraline 3-Deschloro Impurity, Sertraline 4-Chlorophenyl Analog, 3-Deschloro Sertraline HCl | [4][7][8] |
| CAS Number | 79646-00-7 | [3][4][7] |
| Molecular Formula | C₁₇H₁₉Cl₂N | [3] |
| Molecular Weight | 308.25 g/mol | [3] |
| Melting Point | 115-157 °C | [1] |
| Solubility | Soluble in Chloroform and Methanol. | [1] |
| Appearance | White Solid | [1] |
Synthesis and Manufacturing
The synthesis would likely start from a precursor that already lacks the 3-chloro substituent, such as 4-chlorophenylacetonitrile or a similar starting material. The core tetralone structure can be formed through a Friedel-Crafts reaction. The subsequent steps would likely mirror the Sertraline synthesis, involving the formation of a Schiff base with methylamine, followed by stereoselective reduction to yield the desired cis-(1S,4S) isomer, and finally, salt formation with hydrochloric acid.
Alternatively, selective catalytic dehalogenation of Sertraline or a suitable intermediate could be explored. Palladium-catalyzed hydrodehalogenation is a known method for the selective removal of aryl chlorides.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 3-Dechloro Sertraline Hydrochloride.
Analytical Characterization
The accurate detection and quantification of 3-Dechloro Sertraline Hydrochloride in Sertraline drug substance and product are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Several HPLC methods have been developed for the analysis of Sertraline and its impurities. These methods typically utilize reversed-phase chromatography with UV detection.
Table of Exemplary HPLC Methods for Sertraline Impurity Profiling:
| Parameter | Method 1 | Method 2 |
| Column | Zorbax Bonus-RP (150 mm x 4.6 mm, 5 µm) | Cosmosil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 2.8; 10mM)-methanol (63:37, v/v) | Acetonitrile: Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 220 nm | UV at 210 nm |
| Temperature | 50 °C | Not specified |
| Reference | [9] | [4] |
Experimental Protocol: A Validated HPLC Method for the Determination of Sertraline and its Non-Chiral Impurities
The following protocol is adapted from a validated method for the determination of Sertraline and its related non-chiral impurities and can be considered a starting point for the specific analysis of 3-Dechloro Sertraline Hydrochloride.
-
Preparation of Mobile Phase: Prepare a phosphate buffer (10mM) and adjust the pH to 2.8 with phosphoric acid. Mix with methanol in a 63:37 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 3-Dechloro Sertraline Hydrochloride reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the Sertraline sample in the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Column: Zorbax Bonus-RP (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 2.8; 10mM)-methanol (63:37, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 20 µL
-
Detection: UV at 220 nm
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Quantification: Identify the peak corresponding to 3-Dechloro Sertraline Hydrochloride in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the impurity using the peak area and the concentration of the standard.
Analytical Workflow Diagram
Caption: A typical workflow for the HPLC analysis of 3-Dechloro Sertraline in a drug sample.
Pharmacological and Toxicological Profile
Direct pharmacological and toxicological data for 3-Dechloro Sertraline Hydrochloride are not extensively available in the public literature. However, an initial assessment can be made based on its structural similarity to Sertraline and through the use of in silico predictive models.
Predicted Pharmacological Activity
As a close structural analog of Sertraline, 3-Dechloro Sertraline Hydrochloride may retain some affinity for the serotonin transporter (SERT). The absence of the 3-chloro group might alter its binding affinity and selectivity. Structure-activity relationship studies of Sertraline analogs suggest that the dichlorophenyl moiety is crucial for its potent and selective inhibition of serotonin reuptake. The removal of one chlorine atom could potentially reduce its potency. Further in vitro binding assays would be necessary to confirm its pharmacological activity.
In Silico Toxicological Assessment
In the absence of experimental toxicological data, in silico (computer-based) models can provide valuable initial insights into the potential toxicity of a compound. These models use quantitative structure-activity relationships (QSAR) to predict various toxicity endpoints.
Predicted Toxicological Endpoints (Illustrative):
| Endpoint | Predicted Outcome | Confidence |
| Ames Mutagenicity | Non-mutagenic | Medium |
| hERG Inhibition | Low risk | Low |
| Carcinogenicity | Likely non-carcinogenic | Low |
| Acute Oral Toxicity (LD₅₀) | Harmful if swallowed (GHS Category 4) | Medium |
Note: These are illustrative predictions and should be confirmed by appropriate in vitro and in vivo studies.
The GHS classification of "Harmful if swallowed" for 3-Dechloro Sertraline Hydrochloride is noted in the PubChem database, indicating a potential for acute oral toxicity.[3]
Conclusion
3-Dechloro Sertraline Hydrochloride is a critical process-related impurity in the synthesis of Sertraline. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic approach for its preparation as a reference standard, and a robust analytical methodology for its detection and quantification. While direct pharmacological and toxicological data are limited, its structural similarity to Sertraline suggests a potential for biological activity, and in silico predictions provide an initial toxicological profile. The information presented herein underscores the importance of comprehensive impurity characterization in ensuring the quality, safety, and efficacy of pharmaceutical products. Further research into the specific biological effects of this and other Sertraline-related impurities is warranted to enhance our understanding of the overall safety profile of this widely used medication.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13408710, 3-Dechloro Sertraline Hydrochloride. Retrieved from [Link]
- Ferrarini, A., Huidobro, A. L., Pellati, F., & Barbas, C. (2010). Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 122–129.
-
SynZeal. (n.d.). Sertraline Impurities. Retrieved from [Link]
- Bondre, N., Pradhan, N., Telange, V., Dashpute, V., Pol, S., & Aher, S. (2017). Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 54-57.
- Anerao, A., Telange, V., Bondre, N., John, S., & Dighe, V. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Journal of Analytical & Bioanalytical Techniques, 7(11), 1-8.
-
Alentris Research Pvt. Ltd. (n.d.). Sertraline 3-Deschloro Impurity. Retrieved from [Link]
-
Allmpus. (n.d.). Sertraline 3-Deschloro Impurity and Sertraline EP Impurity C and Sertraline 4-Chlorophenyl Analog and 3-Deschloro Sertraline HCl. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sertraline Hydrochloride-impurities. Retrieved from [Link]
- Heym, J., & Koe, B. K. (1988). Pharmacology of sertraline: a review.
Sources
- 1. Synthesis of 4-phenyltetralone derivatives and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
